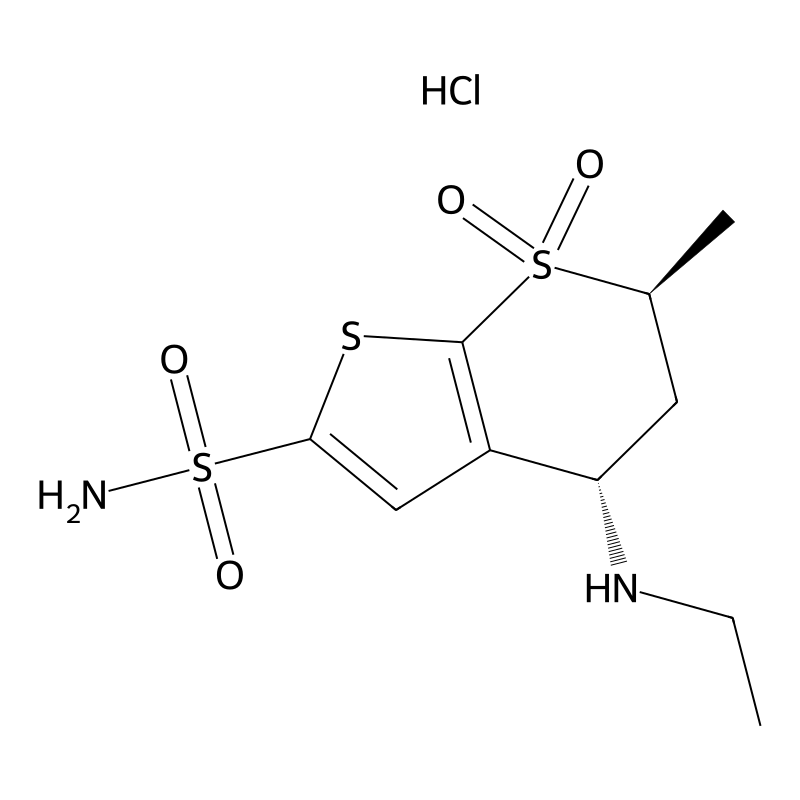

Dorzolamide Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dorzolamide mechanism of action carbonic anhydrase inhibition

Introduction and Drug Profile

Dorzolamide hydrochloride is a topical carbonic anhydrase inhibitor (CAI) specifically developed for ophthalmic use. Approved by the FDA in 1994, it was the first CAI designed for topical administration to treat elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension [1] [2]. As a sulfonamide derivative, dorzolamide represents a significant advancement over systemic CAIs by providing targeted ocular therapy while minimizing systemic side effects [3] [1].

The drug is typically administered as a 2% ophthalmic solution (20 mg/mL), often under brand names such as Trusopt (as monotherapy) or Cosopt (in fixed-dose combination with timolol) [3] [4]. Its development marked an important milestone in ophthalmology, being one of the first medications in human therapy resulting from structure-based drug design approaches [1].

Table: Dorzolamide Basic Drug Profile

| Attribute | Specification |

|---|---|

| Generic Name | Dorzolamide / this compound |

| Drug Class | Carbonic Anhydrase Inhibitor |

| Approval Year | 1994 (USA) [5] |

| Primary Indications | Open-angle glaucoma, Ocular hypertension [3] |

| Common Formulations | Trusopt (monotherapy), Cosopt (with timolol) [3] |

| Standard Dosage | 2% ophthalmic solution; 1 drop in affected eye(s) three times daily [4] |

Molecular Mechanism of Action

Carbonic Anhydrase Inhibition

Dorzolamide exerts its therapeutic effect through specific inhibition of carbonic anhydrase (CA) isoenzymes, particularly CA-II and CA-IV, which are predominantly expressed in the ciliary processes of the eye [6]. The carbonic anhydrase enzyme family catalyzes the fundamental reversible reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ (bicarbonate ion) [6].

In the ciliary body, bicarbonate ions produced by CA are essential for the active transport of sodium ions, which establishes an osmotic gradient that drives aqueous humor production [1] [6]. By inhibiting CA-II in the ciliary processes, dorzolamide disrupts bicarbonate production, thereby reducing sodium transport and subsequently decreasing fluid movement into the posterior chamber of the eye [3] [6]. Dorzolamide exhibits remarkably high specificity for CA-II, demonstrating approximately 4000-fold greater affinity for carbonic anhydrase II compared to carbonic anhydrase I [3].

Aqueous Humor Dynamics

The following diagram illustrates dorzolamide's mechanism in reducing aqueous humor production:

Dorzolamide inhibits carbonic anhydrase II, disrupting bicarbonate production and subsequent aqueous humor formation.

This primary mechanism reduces aqueous humor secretion by the ciliary epithelium, leading to a significant decrease in intraocular pressure by approximately 20% from baseline [1] [2]. The reduction in IOP helps prevent optic nerve damage in glaucoma patients, slowing disease progression and visual field loss [3].

Additional Pharmacodynamic Effects

Beyond IOP reduction, dorzolamide demonstrates vasodilatory properties in retinal and retrobulbar circulation [7] [2]. Research indicates that dorzolamide increases end-diastolic velocity and reduces the resistivity index in the ophthalmic artery, central retinal artery, and short posterior ciliary arteries [2]. This improvement in ocular blood flow may provide additional neuroprotective benefits beyond pressure-lowering effects, potentially contributing to optic nerve protection in glaucoma management [2].

The vasodilation appears to be mediated through multiple CA isoenzymes, with a probable crucial role played by the membrane-bound isoform CA-IV [7]. This effect on vascular tone may result from alterations in pH and CO₂ levels in ocular tissues following carbonic anhydrase inhibition [7].

Isoenzyme Specificity and Inhibition Profiles

Carbonic Anhydrase Isoenzyme Distribution

The carbonic anhydrase enzyme family comprises multiple structurally distinct isoenzymes with different tissue distributions, subcellular localization, and catalytic activities [7]. In the human eye, the most relevant isoenzymes include CA-I, CA-II, CA-IV, CA-IX, and CA-XII [7] [6].

CA-II represents the primary cytoplasmic isoenzyme found abundantly in the ciliary processes, retinal pigment epithelium, lens, and corneal endothelium [6]. CA-IV is a glycosylphosphatidylinositol-anchored membrane-bound enzyme expressed in various ocular tissues, including the choroid and retinal vasculature [7] [6]. The distribution of these isoenzymes throughout ocular structures explains both the therapeutic effects and some side effect profiles of carbonic anhydrase inhibitors.

Inhibition Constants and Selectivity

Dorzolamide exhibits marked selectivity among carbonic anhydrase isoenzymes, which is crucial for its therapeutic profile and reduced systemic side effects compared to non-selective inhibitors. The table below presents inhibition constants (Kᵢ) for dorzolamide and reference inhibitors against key human CA isoenzymes:

Table: Carbonic Anhydrase Inhibition Constants (Kᵢ in nM) of Dorzolamide and Reference Compounds [7]

| Compound | hCA I | hCA II | hCA IV | hCA IX | hCA XII |

|---|---|---|---|---|---|

| Dorzolamide (DRZ) | >10,000 | 9.0 | 8,500 | 52.0 | 3.5 |

| Benzolamide (BZA) | 15.0 | 9.0 | 12.0 | 45.0 | 3.5 |

| Acetazolamide (AAZ) | 250 | 12 | 74 | 25.8 | 5.7 |

| Compound 3 | 4,014 | 5.8 | 370.8 | 55.7 | 9.1 |

| Compound 5 | >10,000 | >10,000 | 76.4 | 1,350.0 | 730.0 |

The data demonstrates dorzolamide's strong specificity for hCA II (Kᵢ = 9.0 nM) with significantly weaker inhibition of hCA I (Kᵢ > 10,000 nM) and hCA IV (Kᵢ = 8,500 nM) [7]. This selective inhibition profile differentiates dorzolamide from other CAIs like benzolamide and acetazolamide, which show broader inhibition across multiple isoenzymes [7].

Pharmacokinetic Profile

Absorption and Distribution

Following topical ophthalmic administration, dorzolamide penetrates the cornea effectively, reaching therapeutic concentrations in the ciliary body [1]. The drug is absorbed systemically after topical administration, with plasma concentrations generally remaining low but detectable [3].

Dorzolamide exhibits approximately 33% binding to plasma proteins and demonstrates a unique distribution pattern characterized by significant accumulation in red blood cells [3] [1]. This erythrocyte accumulation occurs due to high-affinity binding to CA-II within red blood cells, which serves as a reservoir for the drug and its metabolites [3].

Metabolism and Elimination

Dorzolamide undergoes hepatic metabolism primarily to N-desethyldorzolamide, which retains some carbonic anhydrase inhibitory activity but with reduced potency compared to the parent compound [3]. Both dorzolamide and its metabolite accumulate in red blood cells due to binding with cytoplasmic CA-I and CA-II [3].

The elimination profile of dorzolamide is characterized by a prolonged terminal half-life estimated at approximately four months, reflecting slow release from red blood cells [3] [1]. The drug is primarily excreted unchanged in the urine, with the metabolite N-desethyldorzolamide also detectable in urine [3].

Table: Pharmacokinetic Parameters of Dorzolamide [3] [1]

| Parameter | Characteristics |

|---|---|

| Ocular Penetration | Readily penetrates cornea following topical administration |

| Systemic Absorption | Yes, but plasma concentrations generally below assay limit of quantitation (15 nM) |

| Protein Binding | ~33% bound to plasma proteins |

| Erythrocyte Accumulation | Significant, due to binding with CA-II in red blood cells |

| Metabolism | Hepatic metabolism to N-desethyldorzolamide (less active) |

| Elimination Half-life | ~4 months (reflecting slow release from red blood cells) |

| Excretion | Primarily renal (unchanged drug and metabolite) |

Clinical Applications and Efficacy

Intraocular Pressure Reduction

Dorzolamide demonstrates significant efficacy in reducing elevated intraocular pressure, with clinical studies showing approximately 20-25% reduction from baseline IOP measurements [1] [2]. The peak ocular hypotensive effect typically occurs within approximately two hours following ophthalmic administration [3].

When used in combination with other ocular hypotensive agents, particularly beta-adrenergic antagonists like timolol, dorzolamide exhibits additive IOP-lowering effects [3] [2]. This synergistic effect makes fixed-dose combinations particularly valuable for patients requiring multiple medications to achieve target IOP levels [2] [8].

Ocular Blood Flow Enhancement

Beyond IOP reduction, dorzolamide demonstrates beneficial effects on ocular hemodynamics. A 60-month prospective study comparing dorzolamide and brinzolamide, each added to timolol, found that dorzolamide significantly increased end-diastolic velocity and reduced resistivity index in the ophthalmic artery, central retinal artery, and short posterior ciliary arteries [2]. These hemodynamic improvements were sustained throughout the five-year study period and were not observed with brinzolamide treatment [2].

This enhancement of retrobulbar blood flow may provide additional neuroprotective benefits for glaucoma patients beyond IOP control alone, potentially contributing to improved long-term outcomes [2].

Advanced Formulation Technologies

Nanoliposomal Delivery Systems

Recent advances in dorzolamide formulation have focused on extending ocular residence time and improving corneal permeability. Research on dorzolamide nanoliposomes has demonstrated enhanced transcorneal permeation compared to conventional solutions, with formulations prepared using the thin layer hydration (TLH) method showing superior performance [5].

These nanoliposomal systems with 7:4 molar ratios of phosphatidylcholine to cholesterol exhibited significantly higher encapsulation efficiency (57.51% ± 4.02%) and demonstrated prolonged IOP-lowering activity compared to conventional dorzolamide solutions and marketed preparations [5]. The improved performance is attributed to enhanced corneal contact time and more efficient drug delivery to target tissues.

Self-Assembled Nanostructures

Innovative self-assembled drug nanostructures (SADN) composed of this compound and L-α-Phosphatidylcholine have shown promising results for sustained ocular delivery [9]. Optimized formulae prepared at pH 8.7 demonstrated significantly higher Cmax in aqueous humor and extended control over IOP compared to the marketed Trusopt product [9].

These advanced nanocarrier systems create stable low-energy state structures through noncovalent interactions, offering advantages such as higher drug loading capacity, lower drug leakage, and better permeation capabilities through biological membranes compared to conventional encapsulation systems [9].

Experimental Protocols and Analytical Methods

In Vitro Release Testing Methodology

Physiologically relevant media such as simulated tear fluid (STF pH 7.4) are recommended for in vitro drug release testing of ocular formulations to better predict in vivo performance [8]. The following protocol describes the setup for evaluating dorzolamide release from ophthalmic formulations:

Materials: Franz diffusion cells with 10.5 mL receiver medium capacity, dialysis tubing cellulose membrane (MWCO = 12-14,000 Da), simulated tear fluid (pH 7.4), thermostatically controlled water bath maintained at 32°C ± 0.5°C to simulate ocular surface temperature [5] [9].

Procedure:

- Hydrate dialysis membranes overnight in STF pH 7.4

- Mount membranes between donor and acceptor compartments

- Fill acceptor cells with degassed STF pH 7.4

- Apply dorzolamide formulation to donor compartment

- Maintain with continuous stirring using Teflon-coated magnetic beads at 100 rpm

- Withdraw samples (0.2-1.0 mL) at predetermined time intervals over 24 hours

- Immediately replace receiver medium with fresh buffer after each sampling

- Analyze samples using validated UV spectrophotometric or HPLC methods [5] [9] [8]

Analytical Determination Methods

First-order derivative UV spectrophotometry provides an effective method for simultaneous determination of dorzolamide and timolol in fixed-dose combinations during in vitro release testing [8]. The method eliminates spectral interference between the two compounds through mathematical processing of overlapping absorption spectra.

Key parameters for dorzolamide quantification:

- Linearity range: 4.0-28.0 μg/mL in STF pH 7.4

- Wavelength for quantification: 265 nm (zero-crossing point for timolol in first-derivative spectra)

- Sample preparation: Dilution with STF pH 7.4 followed by filtration using 0.22 μm membranes [8]

This analytical approach offers advantages of simplicity, rapidity, and cost-effectiveness while maintaining appropriate accuracy and sensitivity for quality control and drug release testing applications [8].

Conclusion

Dorzolamide represents a scientifically sophisticated therapeutic agent that exemplifies the principles of targeted drug design and enzyme-specific inhibition. Its mechanism centered on selective carbonic anhydrase II inhibition in the ciliary processes provides effective intraocular pressure control while minimizing systemic side effects through topical administration.

The ongoing development of advanced delivery systems including nanoliposomes and self-assembled nanostructures promises to further enhance dorzolamide's pharmacokinetic profile and therapeutic efficacy. These innovations may potentially reduce dosing frequency, improve patient compliance, and optimize ocular hemodynamic benefits in glaucoma management.

References

- 1. Dorzolamide [en.wikipedia.org]

- 2. A Comparison of the Long-Term Effects of Dorzolamide 2 ... [pmc.ncbi.nlm.nih.gov]

- 3. Dorzolamide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Dorzolamide: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. Ocular Dorzolamide Nanoliposomes for Prolonged IOP ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic Carbonic Anhydrase Inhibitors in Common ... [link.springer.com]

- 7. Carbonic Anhydrase Inhibitors of Different Structures Dilate ... [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of dorzolamide and timolol by ... [sciencedirect.com]

- 9. Enhancement of pharmacokinetic and pharmacological ... [journals.plos.org]

Dorazolamide hydrochloride crystal structure and conformation

Crystalline Forms of Dorzolamide Hydrochloride

The solid-state structure of this compound is characterized by multiple crystalline forms. The following table summarizes the key information for Form III, a stable form suitable for pharmaceutical preparation, alongside data for other forms mentioned in the literature.

| Property | Form I & II (Referenced) | Form III (Novel Crystalline Form) |

|---|---|---|

| Designation | Form I, Form II [1] | Form III [1] |

| Key Characteristics | Mentioned as previously known forms [1] | Stable; does not spontaneously convert to other known forms; suitable for pharmaceutical preparations [1] |

| XRPD Peaks (2θ) | Information not available in search results | 5.7, 8.6, 15.5, 16.1, 16.8, 16.9, 17.2, 18.4, 19.0, 21.1, 22.5, 23.2, 25.1, 25.6, 27.3, 28.9, 30.5 [1] |

| Preparation Process | Information not available in search results | Precipitated from a DMSO solution of Dorzolamide (free base or HCl) by adding an alcohol (e.g., IPA, ethanol) [1] |

Experimental Protocol for Crystal Form III

The following workflow outlines a general method for preparing this compound Form III based on the patent literature. Always refer to the original source and validate the process in a controlled laboratory setting.

General synthesis workflow for Dorzolamide HCl Form III crystallization [1].

Detailed Steps:

- Dissolution: Dissolve 5.0 grams of Dorzolamide free base in 12 ml of Dimethyl Sulfoxide (DMSO) [1].

- Salt Formation: Adjust the pH of the solution to approximately 1.0 using concentrated hydrochloric acid. This ensures the formation of the hydrochloride salt [1].

- Aging (Crystallization Induction): Maintain the reaction mixture for 3 hours at a temperature between 5°C and 10°C. This step allows for the initial nucleation of the desired crystal form [1].

- Precipitation: Add 20 ml of isopropyl alcohol (IPA) to the solution. IPA acts as an antisolvent, reducing the solubility of this compound and prompting its precipitation [1].

- Crystallization: Stir the contents for 1 hour at 15°C to 20°C to allow crystal growth and maturation [1].

- Isolation: Collect the resulting solid by filtration or centrifugation. The patent example yielded 4.0 grams of this compound Form III [1].

Alternative Pathway: Form III can also be prepared by dissolving existing this compound (Form I or II) in DMSO, heating to 60°C, and then adding IPA at room temperature to precipitate the new form [1].

The Role of Computational Drug Discovery

Dorzolamide is recognized as a pioneering example of Structure-Based Drug Design (SBDD) [2] [3]. Its development in the early 1990s leveraged computational methods, which were advanced for the time:

- Target-Based Design: The drug was designed to inhibit carbonic anhydrase II (CA-II), an enzyme target in the eye [2] [3].

- CADD Methods: The discovery process utilized computational tools that relied on the three-dimensional structure of the target enzyme to design molecules that would fit and inhibit its active site effectively [2] [3].

Key Technical Data Summary

For quick reference, here is a table consolidating the fundamental chemical data for this compound.

| Property | Value / Description |

|---|---|

| IUPAC Name | (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride [4] |

| Molecular Formula | C10H17ClN2O4S3 [4] [5] |

| Molecular Weight | 360.90 g/mol [5] |

| CAS Registry Number | 130693-82-2 [4] [5] |

| InChI Key | OSRUSFPMRGDLAG-QMGYSKNISA-N [6] [4] |

Recommendations for Further Research

The search results provide a solid foundation on Form III, but a comprehensive whitepaper may require deeper investigation.

- Seek Full Characterization Data: The patents reference XRPD, DSC, and TGA data [6] [1]. For a complete analysis, you would need the full spectra/thermograms, which might be available in the original patent documents or subsequent scientific journals.

- Compare All Forms: A thorough technical guide would require detailed data for Forms I and II for a direct comparison of their stability, solubility, and XRPD patterns.

- Explore Conformational Studies: While the stereochemistry is defined ((4S,6S)), research articles focusing on computational chemistry might provide more in-depth analysis of the molecule's preferred conformation in the solid state and when bound to the carbonic anhydrase enzyme.

References

- 1. Crystalline form of this compound [patents.google.com]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational methods in drug discovery - BJOC [beilstein-journals.org]

- 4. This compound | DrugBank Online [go.drugbank.com]

- 5. This compound | CAS 130693-82-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Amorphous and crystalline forms of dorzolamide ... [patents.google.com]

Dorazolamide pharmacokinetics absorption distribution metabolism

Dorzolamide Pharmacokinetics at a Glance

The table below summarizes the core pharmacokinetic parameters of topically applied dorzolamide.

| Parameter | Details |

|---|---|

| Administration | Topical ophthalmic solution (2%) [1] [2] |

| Primary Site of Action | Ciliary processes of the eye [1] |

| Onset of Action | ~2 hours [3] [4] |

| Peak Effect in Aqueous Humor | ~2 hours post-dose [3] |

| Aqueous Humor Half-Life | Absorption (t₁/₂): 1.2 h; Elimination (t₁/₂): 3.0 h [3] |

| Systemic Half-Life | Very long, >4 months (due to binding to RBC CA) [1] [4] |

| Metabolism | Hepatic, via CYP450 to N-desethyldorzolamide [1] [4] |

| Elimination | Renal excretion of unchanged drug and metabolite [1] [4] |

| Protein Binding | ~33% to plasma proteins; primarily binds to Carbonic Anhydrase in Red Blood Cells [1] [4] |

Quantitative Tissue Distribution

A pivotal study compared the ocular distribution of dorzolamide and brinzolamide in pigmented rabbits. The table below shows the Area Under the Concentration-time curve (AUC₀–₂₄) after a single topical dose, indicating the total drug exposure in various tissues [5].

| Ocular Tissue | Dorzolamide AUC₀–₂₄ | Brinzolamide AUC₀–₂₄ | Fold Difference (DRZ vs. BRZ) |

|---|---|---|---|

| Aqueous Humor | 2,000* | 1,000* | 2.0 [5] |

| Optic Nerve | 9,000* | 1,000* | 9.0 [5] |

| Posterior Sclera | 2,600* | 1,000* | 2.6 [5] |

| Posterior Retina | 1,900* | 1,000* | 1.9 [5] |

| Anterior Retina | 1,400* | 1,000* | 1.4 [5] |

| Anterior Vitreous | 1,200* | 1,000* | 1.2 [5] |

Note: The exact AUC values (ng·h/mL) were not fully listed in the search results. The values for brinzolamide are normalized to 1,000 for comparison based on the stated fold differences. The data reliably shows relative distribution.

Detailed Experimental Protocols

For researchers, the methodology from key studies provides a template for pharmacokinetic experiments.

1. Protocol for Single-Dose Ocular Pharmacokinetics [5]

- Objective: To compare the ocular pharmacokinetics of dorzolamide (Trusopt 2%) and brinzolamide (Azopt 1%).

- Model: Pigmented rabbits (e.g., Dutch Belted).

- Dosing: A single 30 μL dose applied to the eye using a positive displacement pipette.

- Sample Collection: Animals are euthanized at predetermined time intervals over 24 hours. Ocular tissues (cornea, aqueous humor, sclera, retina, vitreous, optic nerve) are enucleated, snap-frozen, and stored at -80°C until analysis.

- Drug Quantification: Tissue drug concentrations are measured using liquid chromatography/tandem mass spectrometry (LC-MS/MS).

- Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC₀–₂₄) are estimated by noncompartmental analysis.

2. Protocol for Human Aqueous Humor Pharmacokinetics [3]

- Objective: To evaluate the concentration and kinetics of dorzolamide in human aqueous humor.

- Study Design: Aqueous humor samples are collected during routine cataract surgery at defined intervals after topical application of a 2% dorzolamide solution.

- Sample Processing: Aqueous humor samples are stored deep-frozen. Drug extraction is performed using a mixture of solvents.

- Drug Quantification: Dorzolamide concentration is determined by reversed-phase high-performance liquid chromatography (HPLC).

- Kinetic Modeling: Data can be fitted using the Bateman function to calculate absorption and elimination half-lives.

Dorzolamide's Pathway in the Eye

The following diagram illustrates the journey of dorzolamide from administration to its site of action and elimination.

This pathway shows the dual route of dorzolamide: its local therapeutic action in the eye and systemic absorption leading to prolonged storage and elimination.

Key Takeaways for Researchers

- Superior Posterior Segment Delivery: Dorzolamide demonstrates significantly higher distribution, especially to the optic nerve, compared to brinzolamide, which may explain its reported positive effects on ocular blood flow [5].

- Unique Systemic Profile: Despite topical application, systemic absorption occurs. The drug's high and prolonged binding to erythrocyte carbonic anhydrase acts as a deep reservoir, resulting in a very long systemic half-life without typically causing the adverse effects associated with oral CAIs [1].

- Critical PK-PD Relationship: The IOP-lowering effect correlates with drug concentration at the target tissue (ciliary body), not plasma concentration. Achieving sufficient concentration requires inhibiting over 99.9% of the CA-II isozyme [6].

References

- 1. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in dorzolamide hydrochloride delivery [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trusopt (DSC) (dorzolamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide ... [pmc.ncbi.nlm.nih.gov]

- 6. Systemic Carbonic Anhydrase Inhibitors in Common ... [pmc.ncbi.nlm.nih.gov]

Dorazolamide binding to carbonic anhydrase II isoenzyme

Structural Mechanism of Binding

Dorzolamide binds to the active site of hCA II, a deep conical cavity. The table below summarizes the key interactions:

| Binding Aspect | Description |

|---|---|

| Primary Interaction | Coordination of deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion [1] [2]. |

| Zinc Ligand Environment | Zn²⁺ is coordinated by three histidine residues (His94, His96, His119) in hCA II [1] [2]. |

| Key Hydrogen Bonds | Interactions with the protein backbone stabilize the inhibitor's orientation [3]. Neutron crystallography shows the protonation state of these bonds is crucial for high-affinity binding [3]. |

| Active Site Regions | The active site is divided into hydrophobic and hydrophilic halves; the thienothiopyran ring of dorzolamide interacts with these regions [2]. |

The following diagram illustrates the multi-step mechanism by which dorzolamide binds to and inhibits the hCA II enzyme:

Dorzolamide inhibition mechanism of hCA II.

Quantitative Binding Data

Experimental data from various studies confirms the high-affinity binding of dorzolamide to hCA II.

| Parameter | Value | Experimental Context / Notes |

|---|---|---|

| Kᵢ (Inhibition Constant) | 9.1 nM [2] | Measured against human CA II using stopped-flow spectroscopy. |

| Kᵢ (Inhibition Constant) | 52.0 nM [2] | Measured against human CA IX-mimic. |

| Kd (Dissociation Constant) | 0.0011 µM (1.1 nM) [4] | High-affinity site on human erythrocyte CA-II (in vitro). |

| Kd (Dissociation Constant) | 2.8 µM [4] | Low-affinity site on human erythrocyte CA-I (in vitro). |

| IC₅₀ (Half Maximal Inhibitory Concentration) | 0.23 - 43 nM [3] | Range from multiple assay types, as reported in BindingDB for the 6BC9 structure. |

Thermodynamic parameters derived from fluorescence quenching studies ( [5] [1]) indicate the binding is spontaneous and driven by enthalpy. The negative values for ΔG and ΔH suggest that the binding is favored and involves strong non-covalent interactions like hydrogen bonding and van der Waals forces.

Key Experimental Methodologies

Several biophysical and structural techniques are used to characterize the dorzolamide-hCA II interaction:

- X-ray and Neutron Crystallography: These provide atomic-resolution structures of the protein-inhibitor complex. Studies with PDB entries 4M2U [6] and 6BC9 [3] reveal precise atom positions and interactions. Neutron crystallography is particularly valuable for determining the protonation states of the inhibitor and key residues in the active site [3].

- Fluorescence Spectroscopy: This technique measures the quenching of intrinsic tryptophan fluorescence in hCA II upon dorzolamide binding. Analysis of quenching data at different temperatures can determine the quenching mechanism (static), binding constants, and thermodynamic parameters (ΔH, ΔS, ΔG) [5] [1].

- Circular Dichroism (CD) Spectroscopy: CD monitors changes in the protein's secondary (far-UV CD) and tertiary (near-UV CD) structure upon ligand binding, revealing whether the interaction induces conformational changes [5] [1].

- Functional Inhibition Assays: The esterase activity of hCA II, using substrates like p-nitrophenyl acetate (p-NPA), is a common method to determine inhibitory efficacy (IC₅₀ values) and confirm that binding translates to functional enzyme inhibition [1].

Clinical and Preclinical Relevance

The high-affinity binding of dorzolamide to hCA II is directly responsible for its clinical effect of lowering intraocular pressure in glaucoma [7]. Although topical administration minimizes systemic exposure, dorzolamide can be absorbed into the bloodstream. It exhibits significant and long-lasting accumulation in erythrocytes due to binding to the abundant CA-II isoenzyme within red blood cells [4] [8] [7]. Its terminal elimination half-life from RBCs is notably long, exceeding 120 days [7]. This accumulation explains rare cases of systemic side effects, such as metabolic acidosis and normocytic anemia, particularly in patients with compromised renal function who cannot efficiently eliminate the drug [8].

References

- 1. Spectroscopic and molecular modeling studies on binding ... [sciencedirect.com]

- 2. Structural study of interaction between brinzolamide and ... [sciencedirect.com]

- 3. 6BC9: Joint X-ray/neutron structure of human carbonic ... [rcsb.org]

- 4. Binding of dorzolamide and its metabolite, N-deethylated ... [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic and molecular modeling studies on binding ... [pubmed.ncbi.nlm.nih.gov]

- 6. 4M2U: Carbonic Anhydrase II in complex with Dorzolamide [rcsb.org]

- 7. Dorzolamide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. Metabolic acidosis and anaemia associated with ... [pmc.ncbi.nlm.nih.gov]

Dorazolamide hydrochloride synthesis and key intermediates

Detailed Synthetic Routes & Protocols

Route 1: Chiral Pool Synthesis from (4R,6S)-Hydroxy Sulfone

This route is widely used for its direct and stereocontrolled approach.

Step 1: Activation of the Hydroxy Group The chiral alcohol is converted to a better leaving group, typically a mesylate or benzenesulfonate.

- Experimental Protocol [1]: To a solution of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (50 g, 1.0 eq) in dichloromethane (500 mL) under nitrogen at -10°C, methanesulfonyl chloride (37 g, ~1.5 eq) is added. Triethylamine (35 g, ~1.4 eq) is then added dropwise while maintaining the temperature below 0°C. After reaction completion, the mixture is quenched with water (250 mL). The resulting solid is filtered and dried to yield compound II (mesylate) in 96% yield.

Step 2: Introduction of the Acetamido Group (Ritter Reaction & Alternatives) This step installs the nitrogen functionality. The traditional Ritter reaction has known issues with chiral purity.

- Traditional Ritter Reaction: The activated intermediate (e.g., mesylate) is reacted with acetonitrile in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·Et₂O) [2]. This can lead to racemization, giving a product with poor chiral purity that complicates later purification [1].

- Improved Nucleophilic Substitution [1]: To overcome racemization, a direct SN2 reaction can be used. The mesylate is stirred with acetamide (1.0-2.0 eq), a strong acid binder like 1,8-diazabicycloundec-7-ene (DBU, ~1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in an organic solvent with heating. This method reportedly gives the (4S,6S)-acetamido intermediate with over 95% chiral purity and yields above 80%.

Step 3: Reduction of Acetamido to Ethylamino Group The acetamido group is reduced to the required ethylamine.

- Experimental Protocol [2]: A mixture of the acetamido intermediate, a polar solvent (e.g., trifluoroacetic acid), and zinc powder is heated. The reaction is monitored by HPLC until completion. After cooling, the mixture is basified and extracted with a solvent like ethyl acetate. The organic phase is concentrated to obtain the dorzolamide base as a crude solid.

Step 4: Sulfonamide Installation and Final Salt Formation The thiophene ring is sulfonated, then converted to the sulfonamide, a critical step for carbonic anhydrase inhibition [3].

- Experimental Protocol [4]: The animated intermediate (dorzolamide base) is added portion-wise to cooled ( -7 ± 2°C) 20% fuming sulfuric acid. The mixture is stirred at 20±5°C for ~22 hours. Thionyl chloride (inorganic chlorinating agent) is added, and the temperature is raised to 60-65°C for 24 hours. After removing excess thionyl chloride, the residue is quenched into cold ethyl acetate and then into cold 25% aqueous ammonia (below 30°C). The crude product is extracted into ethyl acetate, and hydrogen chloride in ethanol is added to precipitate dorzolamide hydrochloride.

Route 2: Resolution of Racemic Amine

This older route involves synthesizing a racemic dorzolamide base and then separating the desired (4S,6S)-isomer.

- Resolution Protocol [5]: The racemic base is treated with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid or (1S)-(+)-10-camphorsulfonic acid, in a solvent like methanol or n-propanol. The resulting diastereomeric salt is purified, often by recrystallization. The pure salt is then neutralized with a base to liberate the enantiopure (4S,6S)-dorzolamide base, which is finally converted to the hydrochloride salt [5].

Process Optimization & Key Improvements

Several patents and studies focus on optimizing these routes for industrial-scale production, addressing yield, purity, and safety.

| Improvement Area | Specific Advancement | Impact | Citation |

|---|---|---|---|

| Chiral Purity | SN2 nucleophilic substitution with acetamide instead of Ritter reaction. | Increases chiral purity to ≥95%; avoids difficult purification. | [1] |

| Overall Yield | Optimization of cyclization and esterification steps in ketone intermediate synthesis. | Increased yield of a key intermediate from 40% to 60%. | [6] |

| Safety & Cost | Replacement of expensive/hazardous reagents (e.g., Oxone) and avoidance of column chromatography for cis/trans separation. | More suitable for industrial scale-up; reduces cost and safety risks. | [4] [7] |

Analytical and Purification Techniques

Rigorous in-process control and purification are essential to obtain the final Active Pharmaceutical Ingredient (API) with high purity.

- In-Process Monitoring: Thin-Layer Chromatography (TLC) is commonly used to track reaction progress [6]. High-Performance Liquid Chromatography (HPLC) is employed for quantitative analysis and to monitor the reduction of the acetamido group [2].

- Structural Confirmation: Techniques including Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the structure and purity of intermediates and the final API [6].

- Final API Purification: this compound is typically purified by recrystallization from solvent mixtures such as methanol and isopropanol [5] [4].

The following diagram illustrates the logical decision-making process for selecting a synthetic route, based on the primary considerations of chiral control and final purification.

Synthetic route selection is primarily driven by the approach to chiral center control

References

- 1. Key intermediate of this compound and ... [eureka.patsnap.com]

- 2. Synthesis process of this compound intermediate [patents.google.com]

- 3. Carbonic anhydrase inhibitors – part 70. Synthesis and ... [sciencedirect.com]

- 4. This compound - New Drug Approvals [newdrugapprovals.org]

- 5. PROCESS FOR THE PREPARATION OF DORAOLZMIDE ... [data.epo.org]

- 6. 5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One [jopcr.com]

- 7. Method of making this compound [patents.justia.com]

Comprehensive Technical Analysis: Dorzolamide's Therapeutic Potential in Glaucoma Management

Introduction and Mechanism of Action

Dorzolamide hydrochloride represents a significant advancement in ophthalmologic therapeutics as the first topical carbonic anhydrase inhibitor developed for managing elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension. Introduced to the market in 1995, this non-bacteriostatic sulfonamide derivative specifically targets carbonic anhydrase isoform II (CA-II), which plays a pivotal role in aqueous humor production within the ciliary processes of the eye [1] [2]. Unlike oral carbonic anhydrase inhibitors that cause significant systemic adverse effects, dorzolamide's topical formulation enables effective ocular hypotensive action while minimizing systemic exposure, making it a valuable option for patients who cannot tolerate systemic carbonic anhydrase inhibition [1].

The molecular mechanism of dorzolamide centers on its highly selective inhibition of carbonic anhydrase II, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions in the ciliary epithelium. This enzymatic reaction is crucial for the ionic transport processes that drive aqueous humor formation. By inhibiting CA-II, dorzolamide disrupts the production of bicarbonate ions, thereby reducing sodium and fluid transport into the posterior chamber of the eye [2]. This pharmacological action ultimately decreases aqueous humor secretion by approximately 50%, leading to a significant reduction in intraocular pressure without affecting outflow facilities [1] [2]. Dorzolamide exhibits remarkable enzymatic specificity, demonstrating approximately 4,000-fold greater affinity for carbonic anhydrase II compared to the CA-I isoenzyme, which accounts for its potent ocular effects and favorable safety profile [2].

The following diagram illustrates dorzolamide's mechanism of action at the cellular level in the ciliary epithelium:

Dorzolamide inhibits carbonic anhydrase II in ciliary epithelium, reducing bicarbonate-dependent aqueous humor production and intraocular pressure.

Clinical Efficacy and Performance Metrics

Monotherapy Efficacy

When administered as monotherapy three times daily in its standard 2% concentration, dorzolamide demonstrates consistent IOP reduction across multiple clinical studies. The peak effect occurs approximately 2 hours post-instillation, with a mean reduction of 4-6 mm Hg from baseline measurements. The trough effect, measured 8 hours after administration, maintains a pressure reduction of 3-4.5 mm Hg, demonstrating its sustained therapeutic effect throughout the dosing interval [1]. This efficacy profile makes dorzolamide particularly valuable for patients requiring around-the-clock IOP control without the systemic complications associated with oral carbonic anhydrase inhibitors.

The long-term efficacy of dorzolamide has been established in comparative studies lasting up to one year. In these extended trials, the ocular hypotensive efficacy of dorzolamide 2% administered three times daily was found to be comparable to betaxolol 0.5% administered twice daily, though slightly inferior to timolol 0.5% given twice daily [1]. This positions dorzolamide as an effective alternative for patients who cannot tolerate beta-blockers due to contraindications such as asthma, reactive airways disease, or specific cardiac conditions. The maintained efficacy over extended treatment periods underscores dorzolamide's value in the chronic management of glaucoma, where sustained IOP control is essential to prevent disease progression.

Combination Therapy Efficacy

Dorzolamide demonstrates significant additive ocular hypotensive effects when used concomitantly with other antiglaucoma medications, particularly topical beta-adrenergic antagonists. Clinical studies have shown that the addition of dorzolamide to existing timolol therapy provides significantly greater IOP reduction than either agent alone [1]. This synergistic effect has led to the development of fixed-dose combination products, most notably with timolol, which have become mainstays in glaucoma management for patients requiring multiple mechanisms of IOP control.

The efficacy of dorzolamide as adjunctive therapy has been compared to other established glaucoma medications. In clinical evaluations, dorzolamide demonstrated equivalent efficacy to pilocarpine 2% administered four times daily when both were used as adjunctive therapies in patients already receiving timolol [1]. This comparable efficacy, combined with dorzolamide's superior tolerability and lack of miotic effects that can impair vision, positions it as a valuable option in multi-drug regimens. The fixed-combination dorzolamide/timolol formulation has shown particular promise, with studies demonstrating significant IOP reduction in various forms of glaucoma, including exfoliation glaucoma, where it demonstrated comparable efficacy to latanoprost 0.005% [3].

Table 1: Clinical Efficacy of Dorzolamide in Glaucoma Management

| Therapy Regimen | IOP Reduction (Peak) | IOP Reduction (Trough) | Administration Frequency | Comparative Efficacy |

|---|---|---|---|---|

| Dorzolamide 2% Monotherapy | 4-6 mm Hg | 3-4.5 mm Hg | 3 times daily | Similar to betaxolol 0.5%, slightly inferior to timolol 0.5% |

| Dorzolamide + Timolol | Enhanced effect | Enhanced effect | Varies by formulation | Superior to either agent alone |

| Fixed Combination Dorzolamide/Timolol | 18.1±3.0 mmHg (from 31.2±6.5 mmHg) | N/A | Twice daily | Similar to latanoprost 0.005% in exfoliation glaucoma |

| Dorzolamide + Other Beta-blockers | Additive effect | Additive effect | 3 times daily | Effective adjunctive therapy |

Table 2: Dorzolamide Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Characteristics | Clinical Significance |

|---|---|---|

| Mechanism of Action | Carbonic anhydrase II inhibition | Reduces aqueous humor production by ~50% |

| Enzyme Specificity | 4000-fold higher affinity for CA-II vs CA-I | Targeted action with reduced off-target effects |

| Time to Peak Effect | ~2 hours post-instillation | Optimal timing for efficacy assessment |

| Protein Binding | ~33% | Moderate plasma protein binding |

| Metabolism | Hepatic (CYP2E1, CYP3A2) to N-desethyldorzolamide | Active metabolite with weaker CA-II inhibition |

| Elimination Half-life | >120 days (in RBCs) | Prolonged retention due to CA-II binding in red blood cells |

| Excretion | Primarily renal (unchanged drug and metabolite) | Requires caution in renal impairment |

Safety and Tolerability Profile

Local Ocular Adverse Effects

The most frequently reported adverse effects associated with dorzolamide therapy are local ocular reactions, which typically manifest as transient burning or stinging upon instillation. These symptoms are generally mild and self-limiting, often diminishing with continued use as patients adapt to the medication [1]. The bitter taste experienced by some patients results from the nasolacrimal drainage of the eye drops into the oropharynx, a common issue with topical ophthalmic preparations that can be mitigated by employing proper administration techniques such as gentle punctal occlusion after instillation [1] [3].

Beyond these transient sensory effects, dorzolamide has been associated with other ocular surface concerns. Conjunctivitis has been identified as the most common reason for therapy discontinuation in larger clinical studies, suggesting that chronic use may lead to inflammatory changes in some patients [1]. Additionally, the conventional preserved formulation containing benzalkonium chloride (BAK) can contribute to ocular surface disease with long-term use, manifesting as reduced tear break-up time, corneal abrasions, and elevated ocular surface disease index (OSDI) scores [4]. These findings have prompted the development of preservative-free formulations that demonstrate improved tolerability while maintaining therapeutic efficacy.

Systemic Safety Considerations

Unlike oral carbonic anhydrase inhibitors such as acetazolamide, which frequently cause metabolic acidosis, electrolyte imbalances, and paresthesias, topical dorzolamide exhibits a markedly improved systemic safety profile [1]. The limited systemic absorption following ocular administration results in negligible effects on acid-base balance or serum electrolyte concentrations, making it suitable for long-term use without requiring routine monitoring of these parameters [2].

Despite its favorable safety profile relative to oral agents, dorzolamide is not entirely free from systemic effects. When used in fixed-combination with timolol, there have been reports of bradycardia and asthmatic symptoms in susceptible individuals, primarily attributable to the beta-blocker component rather than dorzolamide itself [3]. This underscores the importance of considering the safety profile of all active components when prescribing combination therapies. Dorzolamide's sulfonamide-derived structure warrants caution in patients with known sulfa allergies, although the incidence of cross-reactivity appears to be low due to its topical administration route.

Table 3: Adverse Effect Profile of Dorzolamide-Containing Therapies

| Adverse Effect | Incidence | Typical Severity | Management Strategies |

|---|---|---|---|

| Bitter Taste | Very Common | Mild | Use punctal occlusion technique after instillation |

| Transient Burning/Stinging | Very Common | Mild to Moderate | Usually self-limiting; consider switching to PF formulation |

| Conjunctivitis | Common | Mild to Severe | Most common reason for discontinuation |

| Corneal Abrasions | 30.6% (reduced to 1.3% with PF) | Variable | Preservative-free formulations show significant improvement |

| Blurred Vision | Less Common | Mild | Temporary effect after instillation |

| Systemic Effects (with timolol combination) | Rare but significant | Potentially Severe | Bradycardia, asthmatic symptoms (5 cases reported) |

Advanced Formulations and Delivery Systems

Preservative-Free Formulations

Recent advancements in dorzolamide formulations have focused on eliminating preservatives to improve ocular surface health while maintaining therapeutic efficacy. Conventional ophthalmic preparations typically contain benzalkonium chloride (BAK) as a preservative, which has been associated with corneal epithelial toxicity, conjunctival inflammation, and reduced tear film stability with chronic use [4]. The development of preservative-free (PF) dorzolamide/timolol fixed-combination formulations represents a significant advancement in glaucoma therapy, particularly for patients requiring long-term treatment who may develop BAK-induced ocular surface disease.

Clinical studies evaluating preservative-free dorzolamide/timolol fixed combinations have demonstrated comparable IOP-lowering efficacy to preserved formulations while offering significant advantages in ocular surface protection. A 3-month multicenter prospective cohort study conducted in Egypt involving 382 patients found that switching to preservative-free dorzolamide/timolol resulted in a statistically significant improvement in multiple ocular surface parameters [4]. The study reported a dramatic reduction in corneal abrasion rates from 30.6% to 1.3%, alongside significant improvements in tear break-up time (TBUT) from 9 to 12.3 seconds and substantial decreases in Ocular Surface Disease Index (OSDI) scores from a median of 41.7 to 12.5 [4]. These findings highlight the potential benefits of preservative-free formulations in maintaining ocular surface integrity during long-term glaucoma management.

Novel Delivery Technologies

The clinical effectiveness of conventional dorzolamide eye drops is limited by several pharmacological challenges, including short ocular residence time, low corneal permeability, and the need for frequent dosing (typically three times daily) [5]. These limitations have spurred research into innovative drug delivery systems designed to enhance bioavailability, prolong therapeutic effect, and improve patient compliance. Among the most promising approaches are nanotechnology-based delivery systems that utilize carriers such as polymeric nanoparticles, solid lipid nanoparticles, liposomes, niosomes, and nanoemulsions to optimize drug delivery characteristics [5].

Cyclodextrin complexation represents another advanced strategy for improving dorzolamide delivery. By forming inclusion complexes with cyclodextrin derivatives, researchers have enhanced dorzolamide's solubility and corneal permeability, leading to improved ocular bioavailability [5]. Additional innovative approaches include the development of semi-interpenetrated polymer networks based on polymers like poly(sulfobetaine methacrylate) and poly(vinyl alcohol), which sustain drug release and increase corneal drug concentration [5]. Mucoadhesive polymers such as chitosan and its derivatives have also shown promise in prolonging ocular residence time and enhancing drug absorption through the formation of crosslinked nanoparticles that facilitate controlled drug release [5].

The following diagram illustrates the development workflow for advanced dorzolamide delivery systems:

Advanced formulation strategies address dorzolamide's limitations through nanocarriers, complexation, and polymer systems to improve therapeutic outcomes.

Comparative Analysis with Other Antiglaucoma Agents

Dorzolamide occupies a unique position in the glaucoma therapeutic landscape, offering a distinct mechanism of action that complements other drug classes. When compared to prostaglandin analogs (e.g., latanoprost), which are generally considered first-line therapy due to their superior efficacy and once-daily dosing, dorzolamide demonstrates moderately less IOP-lowering effect but offers an alternative mechanism for patients who cannot tolerate prostaglandin analogs or require additional IOP reduction [6]. Unlike prostaglandin analogs that primarily increase uveoscleral outflow, dorzolamide reduces aqueous production, making these two classes potentially complementary in combination therapy.

In comparison to beta-blockers like timolol, which also reduce aqueous production but through a different mechanism, dorzolamide demonstrates slightly inferior efficacy but offers significant advantages in safety profile, particularly for patients with pulmonary or cardiac contraindications to beta-blockade [1]. The fixed-combination dorzolamide/timolol product leverages these complementary mechanisms to achieve enhanced IOP reduction compared to either component alone, while potentially allowing reduced dosing frequency of both agents [3]. When compared to brinzolamide, the other topical carbonic anhydrase inhibitor, dorzolamide has similar IOP-lowering efficacy but a slightly different side effect profile, with brinzolamide reportedly causing more blurred vision while dorzolamide is associated with more ocular discomfort upon instillation [5].

The place of dorzolamide in therapy has evolved since its introduction. While it is no longer considered first-line monotherapy for most patients due to the superior efficacy and convenience of prostaglandin analogs, it remains a valuable second-line agent and an important component of combination therapy [6]. Its particular value emerges in specific patient populations, including those with beta-blocker contraindications, prostaglandin analog intolerance, or inadequate IOP control with first-line agents. The development of fixed-combination products with other drug classes has further solidified dorzolamide's role in the modern glaucoma treatment algorithm.

Emerging Research and Future Directions

Neuroprotective Potential

Beyond its well-established intraocular pressure-lowering effects, emerging research suggests that dorzolamide may possess direct neuroprotective properties that could benefit retinal ganglion cells in glaucoma. Preclinical studies have demonstrated that dorzolamide can reduce apoptotic pathways in retinal tissue cultures exposed to toxic stimuli such as methylglyoxal, glyoxal (intermediates of advanced glycation end products), and hydrogen peroxide [7]. This suggests a potential mechanism for direct retinal protection that is independent of IOP reduction, which could have significant implications for glaucoma management, as neuroprotection represents an unmet need in preventing disease progression.

Dorzolamide may also influence ocular blood flow, potentially addressing the vascular component of glaucoma pathogenesis. Studies have indicated that carbonic anhydrase inhibitors can produce vasodilatory effects, likely through mechanisms similar to CO2-induced vasodilation [7]. Specifically, dorzolamide has been shown to increase ocular pulse amplitude and improve ocular blood supply following topical application [7]. While one study did not find significant changes in optic nerve head blood flow following dorzolamide administration in healthy human subjects, the potential vascular effects warrant further investigation in glaucoma patients who may have underlying vascular dysregulation [7]. Additionally, membrane-associated carbonic anhydrase activity within neuronal processes may modulate the pH of extracellular fluid, which can affect metabolic activity and potentially influence neuronal survival in glaucomatous optic neuropathy [7].

Future Research Directions

The future of dorzolamide research encompasses several promising directions. Sustained-release formulations represent a major area of investigation, with technologies including drug-eluting contact lenses, in situ gelling hydrogels, and intracameral implants showing potential to significantly improve dosing convenience and therapeutic efficacy [5]. These advanced delivery systems could potentially reduce dosing frequency from three times daily to weekly or longer, dramatically improving patient adherence and quality of life.

Combination approaches with novel therapeutic agents represent another promising research direction. As our understanding of glaucoma pathophysiology expands beyond IOP reduction to include neuroprotection, vascular modulation, and caspase inhibition, opportunities arise for combining dorzolamide with agents targeting these additional pathways [6]. The growing emphasis on personalized medicine in glaucoma management may also lead to more targeted use of dorzolamide in patient subpopulations most likely to benefit from its specific mechanism of action, such as those with specific aqueous production profiles or carbonic anhydrase polymorphisms [6]. Finally, the exploration of non-IOP-related benefits of dorzolamide, including its potential effects on retinal ganglion cell metabolism, oxidative stress reduction, and improved ocular blood flow autoregulation, may uncover additional therapeutic value beyond its current primary indication.

Conclusion

Dorzolamide remains a valuable therapeutic agent in the comprehensive management of glaucoma nearly three decades after its introduction. As the first topical carbonic anhydrase inhibitor, it provides effective IOP reduction through a unique mechanism of reducing aqueous humor production, filling an important therapeutic niche both as monotherapy and in combination regimens. The development of preservative-free formulations and ongoing research into advanced delivery systems address key limitations of conventional eye drops, potentially enhancing both efficacy and tolerability for long-term use.

References

- 1. Dorzolamide. A review of its pharmacology and therapeutic ... potential [pubmed.ncbi.nlm.nih.gov]

- 2. Dorzolamide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The efficacy and safety of the timolol/dorzolamide fixed ... [nature.com]

- 4. Efficacy and safety of preservative-free anti-glaucomatous ... [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in this compound delivery [pmc.ncbi.nlm.nih.gov]

- 6. New trends in the treatment of open-angle glaucoma [pmc.ncbi.nlm.nih.gov]

- 7. Secondary Neuroprotective Effects of Hypotensive Drugs and Potential... [medscape.org]

Comprehensive Application Notes and Protocols: Formulation and Analysis of Dorzolamide Hydrochloride Ophthalmic Solution

Introduction and Mechanism of Action

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used primarily for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Glaucoma represents a progressive optic neuropathy characterized by increased IOP that can lead to irreversible optic nerve damage and vision loss if left untreated. As a sulfonamide derivative, dorzolamide specifically inhibits carbonic anhydrase II (CA-II), the predominant isoform in the ciliary processes of the eye, with a 4000-fold higher affinity for CA-II than CA-I. This inhibition disrupts the bicarbonate ion production essential for sodium and fluid transport, thereby reducing aqueous humor secretion and consequently lowering IOP. Unlike oral carbonic anhydrase inhibitors, topical administration minimizes systemic adverse effects while providing effective ocular hypertension control. [1] [2] [3]

The clinical significance of dorzolamide stems from its ability to effectively reduce IOP while avoiding the systemic complications associated with oral carbonic anhydrase inhibitors. The drug is typically administered as a 2% ophthalmic solution (equivalent to 20 mg/mL), which is the concentration that has demonstrated optimal therapeutic efficacy in clinical trials. However, conventional eye drops face significant challenges including poor ocular bioavailability (typically 1-10%), rapid precorneal elimination, and frequent dosing requirements (3 times daily for Trusopt), which can compromise patient compliance and therapeutic outcomes. These limitations have driven research into advanced drug delivery systems that extend residence time, enhance corneal permeation, and sustain drug release profiles. [2] [4] [3]

Conventional Formulation Composition

The conventional ophthalmic solution of this compound consists of an aqueous, sterile, isotonic, and buffered formulation designed for topical application. The standard concentration is 2% w/v dorzolamide (equivalent to 20 mg/mL), which has demonstrated optimal therapeutic efficacy in clinical settings. According to USP monographs, the formulation must contain not less than 90.0% and not more than 110.0% of the labeled amount of dorzolamide, with strict limits on impurities (not more than 0.5% total impurities). The solution is typically adjusted to a pH of approximately 5.6 to maintain stability while minimizing ocular irritation, though this slightly acidic pH can sometimes cause transient discomfort upon instillation. [5] [6] [3]

Table 1: Composition of Conventional this compound Ophthalmic Solution (2%)

| Component | Function | Typical Concentration | Variations/Alternatives |

|---|---|---|---|

| This compound | Active Pharmaceutical Ingredient | 2.0% w/v (20 mg/mL) | 2.0-2.3% accounting for salt form |

| Hydroxypropyl Methylcellulose (HPMC) | Viscosity Enhancer/Matrix Former | 0.3-0.75% w/v | Various viscosity grades |

| Sodium Citrate | Buffer Agent | 0.5-1.0% w/v | Citrate buffer system |

| Citric Acid | Buffer Agent | q.s. to pH 5.5-5.6 | Adjust with sodium hydroxide |

| Sodium Chloride | Tonicity Agent | 0.1-0.5% w/v | Mannitol (1.0-2.0% w/v) |

| Benzalkonium Chloride | Preservative | 0.005-0.01% w/v | Other preservatives or preservative-free systems |

| Purified Water | Vehicle | q.s. to 100% | Sterile water for injection |

The excipients in the formulation each serve specific functions to ensure stability, safety, and efficacy. Hydroxypropyl methylcellulose (HPMC) acts as a viscosity-enhancing agent to prolong precorneal residence time while potentially reducing nasolacrimal drainage. The citrate buffer system (sodium citrate and citric acid) maintains the formulation within the optimal pH range for both chemical stability and patient comfort. Tonicity agents such as sodium chloride or mannitol ensure the solution is isotonic with tear fluid (equivalent to 0.9% NaCl), thereby minimizing irritation upon instillation. Preservatives like benzalkonium chloride prevent microbial contamination in multi-dose containers, though modern formulations are increasingly exploring preservative-free alternatives for enhanced tolerability. [7] [2] [5]

Advanced Delivery System Formulations

Self-Assembled Nanostructures

Self-assembled drug nanostructures (SADN) represent an innovative approach to enhance dorzolamide delivery through non-covalent interactions including electrostatic interactions, hydrophobic interactions, hydrogen bonding, and π-π stacking. These systems are prepared using a modified thin-film hydration technique where this compound (200 mg) alone or in combination with L-α-Phosphatidylcholine (PC) in ratios of 1:1 or 1:2 w/w is dissolved in dichloromethane (10 mL). The organic solvent is evaporated under reduced pressure using a rotary evaporator (100 rpm, 40°C water bath), and the resulting film is hydrated for 1 hour with 10 mL of appropriate buffer (citrate buffer pH 5.4, Tris-HCl buffer pH 7.05, or borate buffer pH 8.7) to achieve the final drug concentration of 2% w/v. The dispersions are subsequently sonicated for 1 minute, filtered to remove aggregates, and stored under refrigeration. These nanostructures demonstrate significantly enhanced drug loading capacity, reduced drug leakage, and improved permeation capabilities compared to conventional formulations. [1]

Table 2: Characterization of Optimized Self-Assembled Nanostructures (F5 and F6)

| Parameter | F5 (pH 8.7, PC:Drug 1:1) | F6 (pH 8.7, PC:Drug 2:1) | Marketed Product (Trusopt) |

|---|---|---|---|

| Drug Content (%) | 92.64 - 97.81 | 98.28 - 99.33 | ~100 (theoretical) |

| Particle Size (nm) | 236.8 - 237.4 | 100.1 - 103.9 | Solution formulation |

| Polydispersity Index | 0.240 - 0.256 | 0.670 - 0.714 | Not applicable |

| Zeta Potential (mV) | -55.5 to -60.7 | -54.5 to -57.8 | Not reported |

| Partition Coefficient (K) | 0.852 - 0.864 | 2.180 - 2.330 | Not reported |

| Release Half-Life (T50%, min) | 243 - 274 | 316 - 355 | Significantly shorter |

| Release Extent (%) | 82.84 - 86.67 | 81.74 - 85.28 | ~100 (rapid release) |

The pharmacodynamic performance of these optimized nanostructures demonstrates substantial improvements over conventional formulations. Studies have shown that formulae F5 and F6 exhibit significantly higher Cmax and AUC0-24 values in aqueous humor compared to Trusopt, along with extended control over intraocular pressure. The enhanced performance is attributed to improved corneal permeation and sustained release characteristics, which allow for reduced dosing frequency and potentially better patient compliance. The statistical optimization of these systems using response surface methodology has enabled precise control over critical quality attributes, resulting in formulations with optimal characteristics for ocular delivery. [1]

Ocular Inserts and Implants

Ocular inserts represent an alternative approach to conventional eye drops, designed to overcome limitations such as rapid precorneal clearance and frequent instillation requirements. These systems are typically prepared using the solvent casting method, where polymers such as carboxymethyl cellulose (CMC) or chitosan (CHI) are dissolved in aqueous solutions (1% w/v), combined with plasticizers like polyethylene glycol 6000 (PEG 6000, 0.1% w/v), and incorporated with this compound. The dispersions are poured into appropriate molds (e.g., contact lens containers with 14.2 mm diameter) and dried under ambient conditions for 24 hours to form solid inserts with a typical drug loading of 2 mg per implant. These systems provide extended drug delivery ranging from 6 to 24 hours, significantly reducing dosing frequency while maintaining therapeutic drug levels. [2] [4]

The mechanical and bioadhesive properties of these implants are critical to their performance. CMC-based implants demonstrate a tensile strength of 10.70 MPa, elongation at break of 62.00%, and favorable bioadhesion characteristics that promote retention on the ocular surface. Similarly, chitosan-based implants exhibit a tensile strength of 11.68 MPa and elongation at break of 59.05%. The in vitro release profiles of these systems typically follow the Higuchi kinetic model, indicating diffusion-controlled release mechanisms. Ex vivo studies using swine eyes have demonstrated strong correlation with in vitro release patterns, confirming the sustained release behavior of these implantable systems. The extended residence time and controlled release characteristics translate to enhanced drug retention on ocular surfaces and potentially improved therapeutic outcomes in glaucoma management. [2]

Analytical Methods and Quality Control

Stability-Indicating UPLC Method

A novel stability-indicating gradient reversed-phase ultra-performance liquid chromatographic (RP-UPLC) method has been developed and validated for the determination of this compound purity in the presence of impurities and degradation products. The method employs a Waters UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at ambient temperature with a mobile phase consisting of a gradient mixture of solvent A (0.04M phosphate buffer, pH 2.6) and solvent B (Milli-Q water:methanol:acetonitrile in 200:300:600 v/v/v ratios). The gradient program is set as follows: 0/5, 8/8, 10/15, 16/45, 20/55, 24/80, 25/5, and 30/5 (time/%B). The analysis uses a run time of 30 minutes with this compound and its five impurities monitored at 254 nm. The method successfully separates this compound from its impurities and degradation products with resolution greater than 2.0, demonstrating excellent specificity and stability-indicating power. [8]

The method has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines. Specificity was confirmed through forced degradation studies under oxidative (1% H2O2), acid (0.1 N HCl), base (0.1 N NaOH), photolytic, and thermal (60°C) conditions. The method demonstrates linearity over a specified concentration range with a correlation coefficient of >0.999, precision with relative standard deviation (RSD) of less than 2%, and accuracy with recovery percentages ranging from 85% to 115% for impurities at specified concentration levels. The limit of detection (LOD) and limit of quantification (LOQ) were established for both this compound and its related substances, confirming the method's sensitivity. Robustness testing confirmed that the method remains reliable despite deliberate variations in method parameters, making it suitable for quality control applications in pharmaceutical development and manufacturing. [8]

HPLC Method for Assay and Related Substances

For routine quality control, a reversed-phase HPLC method is employed for the assay of this compound and determination of related substances. The method utilizes a C18 column (4.6 × 150 mm, 5 μm) maintained at 35°C with a mobile phase consisting of a mixture of potassium dihydrogen phosphate buffer (pH 2.5) and methanol in the ratio 90:10 v/v. The flow rate is set at 0.8 mL/min with detection at 254 nm. The injection volume is typically 10 μL, and the total run time is approximately 15 minutes. This method effectively separates this compound from its primary impurities, including This compound related compound A, which is limited to not more than 0.5% in the drug substance according to USP specifications. [2] [6]

Table 3: Analytical Method Parameters for this compound

| Parameter | UPLC Method (Related Substances) | HPLC Method (Assay) | Acceptance Criteria |

|---|---|---|---|

| Column | Waters UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) | C18 (4.6 × 150 mm, 5 μm) | - |

| Mobile Phase | Gradient: 0.04M phosphate buffer (pH 2.6) and water:methanol:ACN (200:300:600) | Isocratic: Phosphate buffer:MeOH (90:10) | - |

| Flow Rate | Not specified | 0.8 mL/min | - |

| Detection Wavelength | 254 nm (dorzolamide) and 295 nm (timolol) | 254 nm | - |

| Run Time | 30 minutes | 15 minutes | - |

| System Suitability - Resolution | >2.0 | - | Meets USP requirements |

| System Suitability - Tailing Factor | - | - | NMT 1.4 |

| System Suitability - Theoretical Plates | - | - | NLT 4000 |

The assay method for this compound quantitation employs a similar chromatographic system with a gradient program using Solution A (phosphate buffer and acetonitrile in ratio 94:6.5) and Solution B (acetonitrile). The chromatographic system is programmed as follows: 0-15 minutes (100% A), 15-30 minutes (100-50% A), 30-37 minutes (50-100% A), and 37-44 minutes (100% A). The flow rate is maintained at 1.5 mL/min with detection at 254 nm. This method demonstrates specificity, accuracy, and precision for the quantification of this compound in ophthalmic solutions, with the percentage of assay required to be between 90.0% and 110.0% of the labeled claim. [6]

Detailed Preparation Protocol

Manufacturing Process

The preparation of this compound ophthalmic solution involves a sequential addition and mixing process to ensure homogeneity and stability of the final product. The detailed protocol is as follows:

Step 1: Vehicle Preparation - Begin by heating approximately 70% of the final volume of purified water to 70-80°C. While maintaining stirring, slowly add hydroxypropyl methylcellulose (HPMC) to form a uniform dispersion. Continue stirring until complete hydration occurs, then cool to room temperature. [7]

Step 2: Buffer Preparation - To the cooled vehicle, add sodium citrate, citric acid, and sodium chloride (or mannitol as alternative tonicity agent). Stir until complete dissolution is achieved. Maintain continuous mixing throughout the process to ensure homogeneity. [7]

Step 3: Drug Addition - Add this compound to the solution and stir until completely dissolved. Maintain the solution under continuous mixing to ensure uniform distribution of the active ingredient. [7]

Step 4: Preservative Addition - After the active ingredient is completely dissolved, add benzalkonium chloride (or alternative preservative) and mix thoroughly to ensure uniform distribution. [7]

Step 5: pH Adjustment - Check the pH of the solution and adjust to 5.5-5.6 using sodium hydroxide solution or hydrochloric acid as needed. The adjustment should be performed gradually with continuous mixing to avoid localized concentration effects. [7] [2]

Step 6: Final Volume Adjustment - Add sufficient purified water to reach the final volume and mix thoroughly to ensure a homogeneous solution. [7]

Step 7: Filtration and Sterilization - Filter the solution through a 0.22 μm membrane filter to remove particulate matter and achieve sterility. Transfer the filtered solution to appropriate sterile containers under aseptic conditions. [7]

Quality Assurance and In-Process Controls

Throughout the manufacturing process, critical quality attributes must be monitored and controlled to ensure the final product meets specifications. The in-process controls include:

pH Verification: Confirm the final pH is within the specified range of 5.5-5.6 using a calibrated pH meter. Slight variations outside this range may cause patient discomfort or impact product stability. [7] [2]

Clarity and Color: Visually inspect the solution for clarity and absence of particulate matter against light and dark backgrounds. The solution should be clear and essentially colorless. [5]

Assay Testing: Perform HPLC analysis to confirm drug content is within 90.0-110.0% of the labeled claim using the validated analytical method. [6]

Sterility Testing: Conduct sterility testing according to compendial methods (membrane filtration or direct inoculation) to ensure the product is sterile. [5]

Osmolality Measurement: Verify that the osmolality of the final solution is within the acceptable range (approximately 280-320 mOsm/kg) to ensure isotonicity with tear fluid. [2]

Preservative Effectiveness: If containing preservatives, perform antimicrobial effectiveness testing to demonstrate the product's ability to resist microbial contamination during use. [5]

Experimental Workflows and Visualization

Diagram 1: Dorzolamide HCl Ophthalmic Solution Preparation Workflow. This diagram illustrates the sequential manufacturing process with distinct phases for vehicle preparation, solution preparation, drug incorporation, and finalization, highlighting critical steps and parameters.

Diagram 2: Dorzolamide HCl Analytical Method Workflow. This diagram outlines the comprehensive analytical procedure for assay and impurity profiling, including sample preparation, chromatographic system setup, analysis, quantification, and method validation parameters.

Conclusion

The development of this compound ophthalmic solutions has evolved significantly from conventional eye drops to advanced delivery systems that address the inherent challenges of ocular drug delivery. The conventional formulation, while effective, requires frequent administration due to its rapid precorneal clearance, leading to potential compliance issues. The emergence of novel delivery systems such as self-assembled nanostructures and ocular inserts offers promising alternatives that extend drug residence time, enhance corneal permeation, and reduce dosing frequency. These advanced systems demonstrate improved pharmacokinetic profiles with higher Cmax and AUC0-24 values in aqueous humor compared to conventional formulations, translating to enhanced therapeutic efficacy and potentially better patient compliance in long-term glaucoma management.

The analytical methods described, particularly the stability-indicating UPLC technique, provide robust tools for quality control and stability assessment during formulation development and manufacturing. The comprehensive protocol for preparation emphasizes the critical process parameters and quality attributes that ensure product safety, efficacy, and stability. As research continues, future directions may focus on further optimizing sustained release characteristics, developing preservative-free formulations to minimize potential adverse effects, and exploring combination therapies that target multiple pathways in glaucoma pathogenesis. The integration of these advanced formulation strategies with robust analytical methods represents a significant advancement in ocular therapeutics, offering improved clinical outcomes for patients with chronic ophthalmic conditions such as glaucoma.

References

- 1. Enhancement of pharmacokinetic and pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization Studies of Dorzolamide- ... [pmc.ncbi.nlm.nih.gov]

- 3. Dorzolamide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Design, optimization and pharmacodynamic comparison of ... [sciencedirect.com]

- 5. This compound Ophthalmic Solution [doi.usp.org]

- 6. USP Monographs: this compound [pharmacopeia.cn]

- 7. This compound eye drops and preparation ... [patents.google.com]

- 8. (PDF) A Novel and Rapid Validated -Indicating UPLC Stability ... Method [academia.edu]

Application Notes and Protocols: Development of Dorzolamide Nanoliposomes via Thin-Film Hydration for Enhanced Glaucoma Management

Then, I will now begin writing the main body of the application notes.

Background and Significance

Glaucoma represents a chronic optic neuropathy characterized by progressive degeneration of retinal ganglion cells (RGCs) and increased intraocular pressure (IOP), standing as the second most prevalent cause of irreversible blindness worldwide [1]. The global burden of glaucoma is substantial, with current estimates indicating approximately 76 million affected individuals, a figure projected to rise to 111.8 million by 2040 [2]. Dorzolamide hydrochloride (DRZ), a topical carbonic anhydrase inhibitor, effectively reduces IOP by decreasing aqueous humor production. However, its clinical utility is hampered by significant limitations in conventional eye drop formulations, including short ocular residence time, low corneal permeability, rapid nasolacrimal drainage, and consequently poor bioavailability typically less than 5% [3] [2]. These limitations necessitate frequent dosing (three times daily), which often leads to ocular surface adverse effects and compromised patient compliance [4].

Advanced nanoliposomal formulations prepared via thin-film hydration technique offer a promising strategy to overcome these challenges. These nanostructured systems significantly enhance precorneal retention, improve transcorneal permeation, and enable sustained drug release, thereby reducing dosing frequency and improving therapeutic outcomes [3] [2]. The biocompatible nature of phospholipid-based nanocarriers, their ability to encapsulate both hydrophilic and hydrophobic agents, and their capacity for corneal adhesion make them particularly suitable for ocular drug delivery [5]. Research demonstrates that dorzolamide-loaded nanoliposomes can achieve equivalent IOP reduction with prolonged duration compared to conventional eye drops, representing a significant advancement in glaucoma pharmacotherapy [3] [4].

Thin-Film Hydration Protocol for Dorzolamide Nanoliposomes

Materials

- Active Pharmaceutical Ingredient: this compound (BASELUX S.A., Switzerland)

- Lipid Components: Soy phosphatidylcholine (SPC, Phospholipon 85G), Cholesterol (Sigma-Aldrich)

- Solvents: Chloroform, Methanol (HPLC grade), Diethyl ether (for REV method only)

- Aqueous Buffer: Phosphate buffer (pH 5.8, for hydration)

- Equipment: Rotary evaporator (Heidolph VV 2000 or equivalent), Bath sonicator, Centrifugal filter devices (50 kDa MWCO), Franz diffusion cells, Nano-sized particle analyzer (Malvern Nano ZS or equivalent), UV-Vis spectrophotometer

Step-by-Step Procedure